20-HETE Ethanolamide
Overview
Description
20-HETE Ethanolamide is an endogenous lipid neurotransmitter . It is a metabolite of arachidonic acid and has a role as a human xenobiotic metabolite . It binds to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Synthesis Analysis
20-HETE Ethanolamide is a potential cytochrome P450 metabolite of arachidonoyl ethanolamide . This may be particularly relevant under conditions of fatty acid amide hydrolase inhibition .Molecular Structure Analysis
The molecular formula of 20-HETE Ethanolamide is C22H37NO3 . Its average mass is 363.534 Da and its monoisotopic mass is 363.277344 Da .Chemical Reactions Analysis
20-HETE Ethanolamide is metabolized by cyclooxygenase-2, leading to the formation of prostaglandin ethanolamides, and by lipoxygenases .Scientific Research Applications
Metabolism by Human Liver and Kidney : Anandamide, a derivative of arachidonic acid, is oxidized by cytochrome P450s to produce 20-HETE Ethanolamide. This metabolism occurs in human liver and kidney microsomes, indicating its significance in physiological processes like blood pressure regulation and inflammation (Snider et al., 2007).
Role in Cerebral Microvascular Function : 20-HETE plays a role in vasoconstriction in the cerebral circulation. Its metabolism in cerebral microvessels involves alcohol dehydrogenase, highlighting its significance in cerebral vascular health (Collins et al., 2005).
Cardiovascular and Renal Benefits of Ethanol : Ethanol in small amounts can protect glomerular podocytes, with roles played by alcohol dehydrogenase and 20-HETE. This suggests its potential in preventing renal damage and supporting cardiovascular health (McCarthy et al., 2015).
Influence on Cerebral Blood Flow Autoregulation : 20-HETE contributes to the autoregulation of cerebral blood flow, with its production being induced by changes in transmural pressure in cerebral arteries. This implicates its role in brain health and the management of conditions like stroke or brain injuries (Gebremedhin et al., 2000).
Therapeutic Potential in Kidney Injury : Analogues of 20-HETE show protective effects against ischemia-reperfusion injury in the kidney. This suggests their potential use in treating acute ischemic kidney injury (Regner et al., 2009).
Impact on Hypertension : Research indicates that 20-HETE plays a role in the development of hypertension induced by hormones like adrenocorticotrophic hormone, highlighting its significance in blood pressure regulation (Zhang et al., 2009).
Interactions with Endocannabinoid System : The metabolism of anandamide by cytochrome P450s, producing 20-HETE Ethanolamide, indicates interactions between 20-HETE Ethanolamide and the endocannabinoid system, which could have implications in neurological and psychological conditions (Sridar et al., 2011).
Cerebral Ischemia and Stroke : Inhibition of 20-HETE formation in the brain reduces brain damage in models of stroke, suggesting its therapeutic potential in cerebrovascular diseases (Mu et al., 2008).
Future Directions
20-HETE has been recognized as an important player in the pathogenesis of cardiovascular diseases . As the eicosanoid field continues to explore and expand its understanding of the etiology of these diseases, it is highly likely that it will begin to uncover new signaling mediators and novel therapeutic targets .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZDMUHHZLRMH-DTLRTWKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145769 | |
Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 20-HETE ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-HETE Ethanolamide | |
CAS RN |
942069-11-6 | |
Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-HETE ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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